4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Antiproliferative activity Colon cancer Hybrid tetrahydropyran-triazole

Procure 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CAS 2034299-19-7) to secure the optimal halogen-linker pairing in tetrahydropyran-triazole chemical space. This compound uniquely combines a 4-fluorophenyl group at C4 with an oxan-4-yl ring at N1, delivering GI50 values of 4.0 µM (WiDr colon adenocarcinoma) and 7.5 µM (HeLa cervical carcinoma)—significantly outperforming des-fluoro (GI50 ≈10 µM) and 4-bromo (GI50 >20 µM) analogs. With favorable in silico drug-likeness (clogP <3.5, TPSA 50–60 Ų, rotatable bonds = 3), it is the validated positive control for benchmarking new analogs in tubulin polymerization or kinase inhibition assays.

Molecular Formula C13H14FN3O
Molecular Weight 247.273
CAS No. 2034299-19-7
Cat. No. B2655317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole
CAS2034299-19-7
Molecular FormulaC13H14FN3O
Molecular Weight247.273
Structural Identifiers
SMILESC1COCCC1N2C=C(N=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H14FN3O/c14-11-3-1-10(2-4-11)13-9-17(16-15-13)12-5-7-18-8-6-12/h1-4,9,12H,5-8H2
InChIKeyUVIBBKGKIZDMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CAS 2034299-19-7): Procurement-Relevant Identity and Structural Class


The compound 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CAS 2034299-19-7, molecular formula C13H14FN3O, molecular weight 247.27 g/mol) is a 1,2,3-triazole derivative disubstituted at the N1 position with a tetrahydropyran (oxan-4-yl) ring and at the C4 position with a 4-fluorophenyl group [REFS-1, REFS-2]. It belongs to the class of tetrahydropyran-triazole hybrids that have recently been investigated as antiproliferative agents, with a series of related compounds showing significant activity against human tumor cell lines when compared to clinical standards such as cisplatin and 5-fluorouracil [REFS-3, REFS-4]. This specific substitution pattern—combining the oxane heterocycle with a fluorinated aromatic ring via a triazole linker—places it at the intersection of privileged medicinal chemistry scaffolds and building-block procurement.

Why 4-(4-Fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (2034299-19-7) Cannot Be Replaced by Simplistic Triazole Analogs


Generic substitution among 1,2,3-triazole derivatives is unreliable because both the N1 substituent and the C4 aryl group critically govern target binding, selectivity, and pharmacokinetic behavior. In the tetrahydropyran-triazole hybrid series, the oxan-4-yl ring installed at N1 provides conformational rigidity and a distinct hydrogen-bond-accepting capacity that directly impacts antiproliferative potency, whereas replacement with a tetrahydrofuran-3-ylmethyl linker (as in CAS 2034299-14-2) generates a less rigid, more lipophilic spacer with altered biological outcomes [1]. Furthermore, the 4-fluorophenyl appendage at C4 confers specific electronic properties that influence interactions with aromatic residues in target proteins; exchanging this for an unsubstituted phenyl group (as in 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole, CAS 2034299-14-2 analog) or a bromine atom (4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole) eliminates the fluorine-mediated effects on potency and metabolic stability . The procurement of this specific compound is therefore justified when the synthetic path requires the precise tetrahydropyran–triazole–fluorophenyl architecture, as even minor structural deviations have been shown to produce compounds with markedly different antiproliferative profiles [REFS-1, REFS-3].

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (2034299-19-7) vs. Closest Comparators


Proliferation Inhibition in WiDr Colon Adenocarcinoma Cells: GI50 Comparison Against Cisplatin

In a series of tetrahydropyran-triazole hybrids with variation at the C4 aryl position, compounds bearing a 4-fluorophenyl group consistently exhibited single-digit micromolar GI50 values against the WiDr human colon adenocarcinoma cell line [1]. The closest structural analog lacking the fluorine atom (the 4-phenyl congener, 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole) showed a ~2.5-fold higher GI50, indicating that the 4-fluorophenyl substitution is a significant determinant of antiproliferative potency in this chemotype [1]. The clinical reference cisplatin gave a GI50 of 15.1 µM in the same assay, meaning the fluorinated hybrids are approximately 1.5- to 4-fold more potent depending on the specific analogue [1].

Antiproliferative activity Colon cancer Hybrid tetrahydropyran-triazole

Inhibition of HeLa Cervical Carcinoma Cell Proliferation: Fluorine Effect Quantified

Evaluation of tetrahydropyran-triazole hybrids against HeLa (cervical carcinoma) cells revealed that the 4-fluorophenyl-substituted prototype inhibited proliferation with a GI50 of approximately 7.5 µM, whereas the corresponding 4-bromo-substituted derivative (4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole) showed substantially weaker activity (GI50 > 20 µM) [1]. The fluorine atom's small size and high electronegativity allow it to engage in favorable dipolar interactions within the colchicine-binding site of tubulin or analogous targets, while the bromine atom's larger van der Waals radius and distinct electronic profile lead to a >2.7-fold loss in potency [1].

Cervical cancer HeLa cell line Fluorine substitution effect

Predicted Drug-Likeness and Lead-Likeness Parameters: Physicochemical Differentiation from Tetrahydrofuran-Linked Analogs

Computational analysis using pkCSM and LLAMA software indicates that the oxan-4-yl linker provides a superior balance of lipophilicity and topological polar surface area (TPSA) compared to the tetrahydrofuran-3-ylmethyl linker found in related compounds such as 4-phenyl-1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazole (CAS 2034299-14-2) [REFS-1, REFS-2]. The tetrahydropyran oxygen is sterically accessible for hydrogen bonding while the methylene-linker analog (THF-CH2-) introduces additional rotatable bonds and a less optimal TPSA, which can negatively affect oral bioavailability predictions [1]. Specifically, the oxan-4-yl series maintained calculated logP values below 3.5 and molecular weights below 350 Da, meeting the lead-likeness criteria proposed by Teague et al., whereas the THF-linked analog approaches the upper limit of acceptable lipophilicity [1].

Drug-likeness Lead-likeness Physicochemical profiling

Simplified Synthesis and Diversification Potential vs. Previous-Generation Hybrids

The tetrahydropyran-triazole hybrids synthesized via a building block strategy, including the 4-fluorophenyl-substituted prototype, were prepared with significantly fewer synthetic steps (3–4 steps) compared to the previous generation of hybrids from the same research group (5–7 steps), while achieving equivalent antiproliferative potency [1]. The use of 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole as a key intermediate or final compound leverages a convergent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that is tolerant of the oxane and fluorophenyl functionalities, yielding the desired product with >85% conversion and straightforward purification by column chromatography [1].

Synthetic accessibility Building block strategy Structural diversification

Where 4-(4-Fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (2034299-19-7) Delivers the Highest Research and Industrial Value


Antiproliferative Screening and Lead Identification in Colon and Cervical Cancer Models

The compound's measured GI50 values of approximately 4.0 µM against WiDr colon adenocarcinoma and 7.5 µM against HeLa cervical carcinoma cells, as reported in the 2024 Quintana et al. study [REFS-1, REFS-2], make it suitable as a starting point for hit-to-lead optimization in oncology programs. The demonstrated superiority over the des-fluoro analog (GI50 ≈ 10 µM in WiDr) and the 4-bromo derivative (GI50 > 20 µM in HeLa) confirms that the 4-fluorophenyl–oxane combination is the optimal halogen and linker pairing for this phenotype. Procurement for focused library synthesis around this scaffold is warranted.

Structure-Activity Relationship (SAR) Studies Centered on Halogen and Linker Variation

This compound serves as the optimal reference point for systematic SAR exploration because it combines the best-performing halogen (4-fluorophenyl) with the best-performing linker (oxan-4-yl) within the publicly disclosed tetrahydropyran-triazole chemical space [1]. Researchers can use it as a positive control to benchmark new analogs where either the halogen (Cl, Br, CF3) or the N1 substituent (tetrahydrofuran-methyl, piperidine, cyclohexane) is varied, enabling direct quantitative comparison of GI50 shifts using the same cell panel [REFS-1, REFS-2].

ADME/T Early Profiling and Oral Bioavailability Assessment

In silico predictions from pkCSM, reported by Quintana et al. (2024), indicate that the oxan-4-yl series maintains favorable drug-likeness parameters (clogP < 3.5, TPSA 50–60 Ų, rotatable bonds = 3) [1]. This compound is therefore an excellent candidate for in vitro ADME profiling (Caco-2 permeability, microsomal stability, CYP inhibition) to validate the predicted superiority over tetrahydrofuran-linked analogs, which have a higher rotatable bond count (4) and potentially lower oral absorption probability [1].

Chemical Biology Probe Development Targeting Tubulin or Kinase Pathways

The sub-10 µM antiproliferative potency observed across multiple solid tumor cell lines (WiDr, HeLa) is consistent with the characteristics of colchicine-site tubulin inhibitors or kinase inhibitors, as suggested by the authors' mechanistic investigations including nuclear morphology changes and cell migration inhibition [REFS-1, REFS-2]. Scientists developing chemical probes for tubulin polymerization assays or kinase selectivity panels can prioritize this compound as a fluorine-containing triazole scaffold that has been experimentally validated in functional cellular assays with defined, quantitative potency metrics relative to established clinical agents.

Quote Request

Request a Quote for 4-(4-fluorophenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.